N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide
Description
N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of amide chalcones. Chalcones are a group of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This particular compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a dichlorophenyl group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[3-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-8-6-13(17(22)11-14)7-9-19(25)23-15-3-1-4-16(12-15)24-20(26)18-5-2-10-27-18/h1-12H,(H,23,25)(H,24,26)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEORMODGFQINQQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide typically involves a multi-step process:
Formation of the Chalcone Intermediate: The initial step involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. This reaction forms the chalcone intermediate, (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one.
Amidation Reaction: The chalcone intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anti-cancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.
Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: It may inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune response and inflammation.
Comparison with Similar Compounds
N-(3-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}phenyl)thiophene-2-carboxamide can be compared with other similar compounds:
N-(4-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a quinoline ring and a benzodioxole group, offering different biological activities.
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid: Features a dimethoxyphenyl group and an oxobutanoic acid moiety, providing distinct chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
